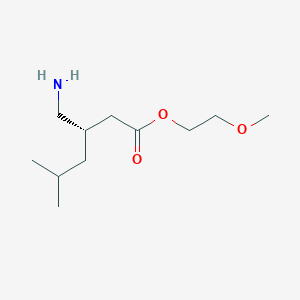

2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate is a chemical compound with a unique structure that includes an ester functional group, an amine group, and a methoxyethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate can be achieved through several methods. One common approach involves the alkylation of adenosine and 2-aminoadenosine in dimethylsulfoxide using 1-methanesulfonyloxy-2-methoxyethane as an alkylating agent, with bases such as t-BuOK, KOH, and NaH under mild heating

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like dimethylsulfoxide or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate involves its interaction with molecular targets and pathways. In the context of antisense oligonucleotide technology, the compound can bind to specific RNA sequences, inhibiting their expression and thereby regulating gene activity . This interaction is facilitated by the methoxyethyl group, which enhances the stability and binding affinity of the molecule.

Comparison with Similar Compounds

Similar Compounds

Bis(2-methoxyethyl)aminosulfur trifluoride: Used as a deoxofluorinating agent.

2-Methoxyphenyl isocyanate: Employed as a chemoselective reagent for amine protection.

Uniqueness

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate is unique due to its specific combination of functional groups, which confer distinct reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its utility in antisense oligonucleotide technology set it apart from other similar compounds.

Biological Activity

2-Methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate, also known as a derivative of the amino acid pregabalin, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, synthesis, and applications based on diverse sources.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- IUPAC Name : this compound

- CAS Number : 1955473-98-9

The chemical formula is C12H23N1O2, indicating the presence of methoxy, amino, and hexanoic acid functional groups.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems, particularly its role as a GABA analogue. It mimics the action of gamma-aminobutyric acid (GABA), which is crucial for inhibitory neurotransmission in the central nervous system. This mechanism is similar to that of pregabalin, making it a candidate for treating various neurological disorders.

Therapeutic Applications

Research indicates that this compound may have several therapeutic applications:

- Neuropathic Pain Relief : Similar to pregabalin, it shows promise in alleviating neuropathic pain conditions.

- Anxiolytic Effects : The compound may exhibit anxiolytic properties, potentially beneficial for treating anxiety disorders.

- Anticonvulsant Activity : It has been studied for its anticonvulsant effects, contributing to its utility in epilepsy management.

Case Studies and Research Findings

- Antinociceptive Effects : A study demonstrated that this compound significantly reduced pain responses in animal models, indicating its potential as an analgesic agent .

- Anxiety Disorders : Clinical trials have shown that compounds similar to this one can effectively reduce anxiety symptoms in patients with generalized anxiety disorder .

- Neuroprotective Effects : Preliminary research suggests neuroprotective properties that may help in conditions like Alzheimer's disease by reducing neuronal damage .

Comparative Analysis with Similar Compounds

| Compound Name | Mechanism of Action | Therapeutic Use |

|---|---|---|

| Pregabalin | GABA analogue | Neuropathic pain, epilepsy |

| Gabapentin | GABA analogue | Neuropathic pain |

| This compound | GABA analogue | Pain relief, anxiolytic |

Synthetic Routes

The synthesis of this compound typically involves:

- Starting Materials : The synthesis begins with readily available amino acids and methoxyethanol.

- Reagents : Common reagents include coupling agents like DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.

Industrial Production Methods

While industrial production methods are not extensively documented, the scalability of synthetic routes suggests potential for larger-scale manufacturing using optimized reaction conditions.

Properties

Molecular Formula |

C11H23NO3 |

|---|---|

Molecular Weight |

217.31 g/mol |

IUPAC Name |

2-methoxyethyl (3S)-3-(aminomethyl)-5-methylhexanoate |

InChI |

InChI=1S/C11H23NO3/c1-9(2)6-10(8-12)7-11(13)15-5-4-14-3/h9-10H,4-8,12H2,1-3H3/t10-/m0/s1 |

InChI Key |

GIOZBZPPGILMJQ-JTQLQIEISA-N |

Isomeric SMILES |

CC(C)C[C@@H](CC(=O)OCCOC)CN |

Canonical SMILES |

CC(C)CC(CC(=O)OCCOC)CN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.